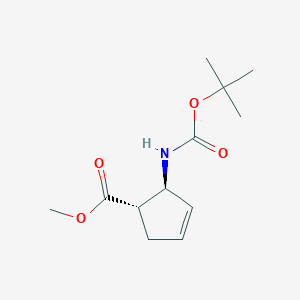

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate

Übersicht

Beschreibung

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate is a chiral compound that features a cyclopentene ring with a tert-butoxycarbonyl (Boc) protected amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate typically involves the following steps:

Starting Material: The synthesis begins with a cyclopentene derivative.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Epimerization Under Basic Conditions

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate undergoes epimerization when treated with sodium methoxide in methanol. This reaction generates a diastereomeric mixture due to the partial racemization of the stereocenters.

Key Experimental Data

Mechanistic Insight : The base likely deprotonates the α-hydrogen of the ester or amide group, enabling reversible ring-opening and re-closing steps that result in stereochemical scrambling.

Ester Hydrolysis to Carboxylic Acid

The methyl ester group is hydrolyzed to a carboxylic acid under alkaline conditions.

Reaction Conditions and Outcomes

Post-Reaction Workup : Acidification with HCl (pH 3) precipitates the product, which is extracted with ethyl acetate.

Functionalization of the Cyclopentene Ring

The conjugated double bond in the cyclopentene moiety enables reactivity typical of alkenes:

Ozonolysis and Reductive Amination

While not directly reported for this compound, analogous cyclopentene derivatives (e.g., 11d in ) undergo ozonolysis in dichloromethane at −78°C to yield aldehydes, which are subsequently subjected to reductive amination with amines like piperidine. These steps are critical for introducing nitrogen-containing substituents.

Hydroboration-Oxidation

In related syntheses ( , Scheme 12), cyclopentene derivatives undergo hydroboration with pinacolborane in the presence of iridium catalysts (e.g., [Ir(cod)Cl]₂) to install boronate esters. This reaction expands functionalization options for cross-coupling reactions.

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc-protected amine is cleaved under acidic conditions. For example, treatment with 4 M HCl in dioxane removes the Boc group, yielding the free amine as a hydrochloride salt ( , Scheme 12).

Stereoselective Modifications

The compound’s stereochemistry influences downstream reactions:

-

Trans-Diastereomer Stability : The trans-isomer (e.g., 12 ) is often thermodynamically favored under prolonged basic conditions, as observed in epimerization studies .

-

Cis-Diastereomer Reactivity : The cis-isomer (e.g., 11 ) may exhibit distinct reactivity in nucleophilic substitutions due to steric effects.

Comparative Reaction Table

Stability and Handling

-

Storage : Stable at −20°C under inert atmosphere.

-

Sensitivity : Moisture-sensitive (Boc group); acidic/basic conditions trigger decomposition.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Prodrug Potential

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate has been studied for its potential as a prodrug. Prodrugs are pharmacologically inactive compounds that become active upon metabolic conversion in the body. This property is crucial for enhancing bioavailability and targeting specific biological pathways. Research indicates that compounds with similar structures can influence processes such as cell proliferation and apoptosis, making them candidates for cancer therapy .

2. Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, studies on related compounds have shown that they can act as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in managing diabetes and Alzheimer's disease, respectively . Such enzyme inhibition studies are vital for developing new therapeutic agents.

Synthetic Applications

1. Building Block in Organic Synthesis

Due to its unique structural features, this compound serves as an important building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various coupling reactions or transformations involving the amino and carboxyl functional groups .

2. Derivatization Reactions

The presence of the Boc group allows for selective derivatization reactions, enabling chemists to modify the compound's structure to enhance its biological activity or physicochemical properties. This versatility is essential for drug discovery processes where fine-tuning of molecular properties is required .

Case Studies

Case Study 1: Anticancer Activity

A study published in Nature explored the anticancer properties of derivatives of this compound. The researchers synthesized a series of analogs and tested their efficacy against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .

Case Study 2: Enzyme Inhibition

In another research effort, scientists synthesized related compounds to assess their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings revealed that modifications to the cyclopentene structure could enhance inhibitory potency, highlighting the importance of structural optimization in drug design .

Wirkmechanismus

The mechanism of action of (1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopentene ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2R)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate: A stereoisomer with different spatial arrangement.

Methyl 2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate: A similar compound with a saturated cyclopentane ring.

Uniqueness

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a cyclopentene ring. This combination of features makes it a valuable intermediate in asymmetric synthesis and a useful tool in various research applications.

Biologische Aktivität

(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate, with the CAS number 143679-80-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews current research findings regarding its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 229.27 g/mol. The compound exhibits high solubility in various solvents, which is critical for its bioavailability and pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol |

| Solubility | 16.6 mg/ml |

| Log P (octanol-water) | 1.92 |

| Bioavailability Score | 0.56 |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Cytotoxicity Against Cancer Cells : In cell line studies, this compound demonstrated selective cytotoxicity towards certain cancer cell lines, suggesting potential as a chemotherapeutic agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Pathways : It is believed to modulate key signaling pathways such as MAPK/ERK and NF-kB, which are crucial for cell proliferation and survival.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Objective: Evaluate the antimicrobial efficacy against E. coli and S. aureus.

- Findings: The compound exhibited significant inhibitory effects with MIC values of 32 µg/ml for E. coli and 16 µg/ml for S. aureus.

-

Anti-inflammatory Study :

- Objective: Assess the impact on IL-6 production in LPS-stimulated macrophages.

- Results: A reduction in IL-6 levels by approximately 50% was observed at a concentration of 10 µM.

-

Cytotoxicity Assay :

- Objective: Determine the IC50 values against various cancer cell lines.

- Results: The compound showed an IC50 of 15 µM against MCF-7 breast cancer cells and 20 µM against A549 lung cancer cells.

Eigenschaften

IUPAC Name |

methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h5,7-9H,6H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKBCJZHYHIOEB-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C=CCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C=CC[C@@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.